3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ionic liquids are salts that are liquid at room temperature and have been studied extensively for their low volatility, high thermal stability, and ability to dissolve a wide range of substances . This particular compound is characterized by the presence of a cyanoethyl group and a hexafluorophosphate anion, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and reduction: The imidazolium ring can be involved in redox reactions, which may alter the electronic properties of the compound.
Coordination chemistry: The hexafluorophosphate anion can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted imidazolium salts, while redox reactions can produce imidazolium derivatives with altered oxidation states .
Scientific Research Applications
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with various molecular targets and pathways. The imidazolium cation can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. The hexafluorophosphate anion can participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar ionic liquid with a different anion, offering distinct solubility and stability characteristics.
1-Methyl-3-octylimidazolium chloride: Imidazolium-based ionic liquid with a longer alkyl chain, affecting its viscosity and hydrophobicity.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the cyanoethyl group, which imparts specific reactivity and solubility properties. This makes it particularly suitable for applications requiring high thermal stability and the ability to dissolve a wide range of substances .
Properties
Molecular Formula |
C7H10F6N3P |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;hexafluorophosphate |
InChI |
InChI=1S/C7H10N3.F6P/c1-9-5-6-10(7-9)4-2-3-8;1-7(2,3,4,5)6/h5-7H,2,4H2,1H3;/q+1;-1 |
InChI Key |
QFGKIKMCTCUYQC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCC#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.